

An In-depth Technical Guide to Icapamespib (PU-HZ151)

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Compound of Interest

Compound Name: Icapamespib

Cat. No.: B3318515

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Core Chemical Structure and Properties

Icapamespib, also known as PU-HZ151, is a synthetic, purine-based small molecule inhibitor of Heat Shock Protein 90 (HSP90). Its chemical structure is designed for high blood-brain barrier permeability, a critical feature for targeting central nervous system pathologies.

IUPAC Name: 9-{2-[(2,2-dimethylpropyl)amino]ethyl}-8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-6-amine[1]

Molecular Formula: C₁₉H₂₃IN₆O₂S[1]

SMILES: NC1=C2N=C(SC3=C(I)C=C(OCO4)C4=C3)N(CCNCC(C)(C)C)C2=NC=N1[1]

Below is a table summarizing the key chemical and physical properties of **Icapamespib**.

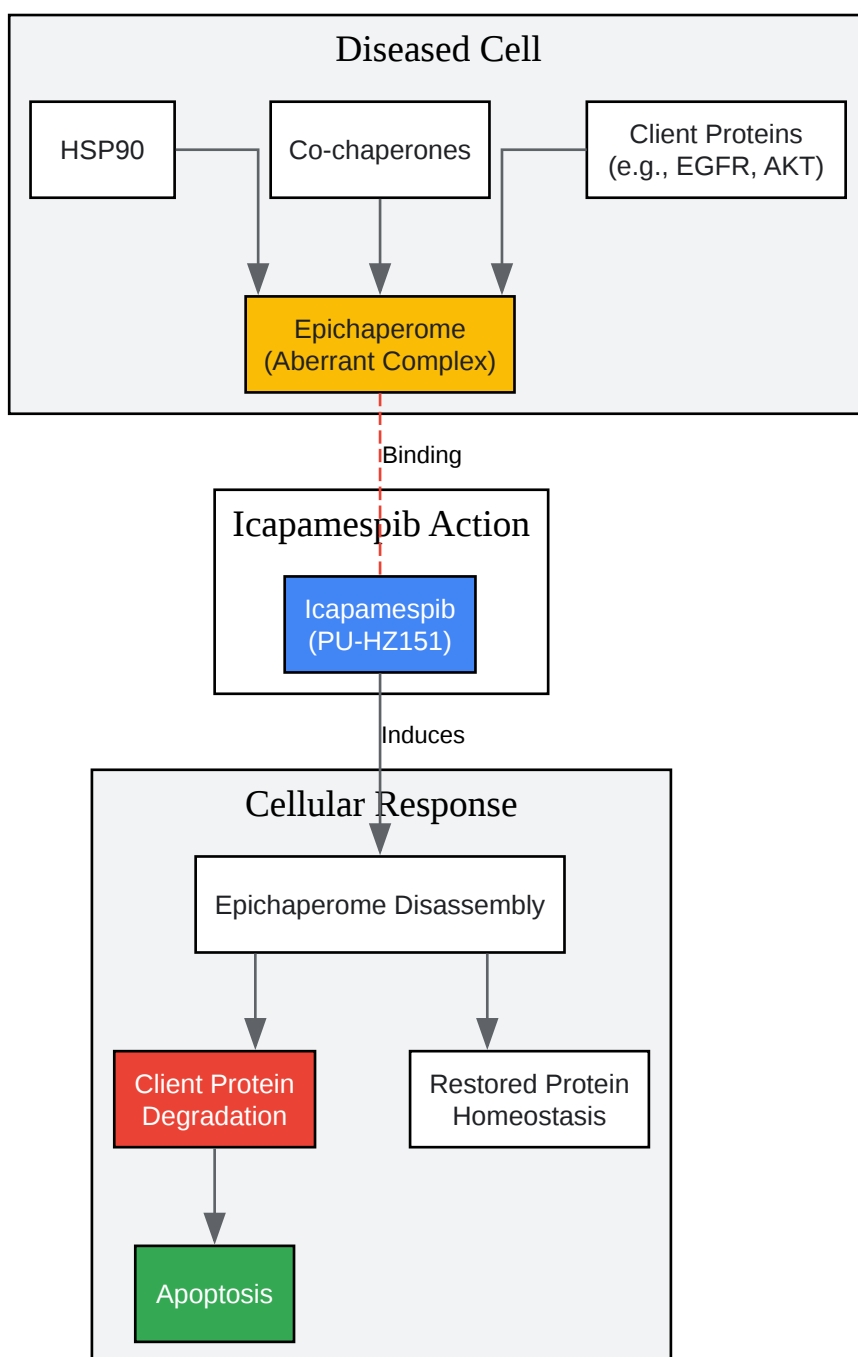
Property	Value	Reference
Molecular Weight	526.40 g/mol	[1]
CAS Number	1000999-96-1	[1]
LogD	2.37	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	

Mechanism of Action: Selective Epichaperome Inhibition

Icapamespib functions as a highly selective inhibitor of the "epichaperome," a disease-specific, high-molecular-weight complex of chaperones and co-chaperones nucleated by HSP90.[2] In pathological states such as cancer and neurodegenerative diseases, the chaperome can become rewired into these stable epichaperome assemblies. These structures aberrantly regulate protein-protein interaction networks, promoting cell survival in cancer and contributing to protein aggregation in neurodegeneration.

Icapamespib non-covalently binds to the ATP-binding pocket of HSP90 specifically when it is part of the epichaperome complex.[2] This binding is highly selective for the conformationally altered HSP90 within the epichaperome, leaving the function of HSP90 in normal, healthy cells largely unaffected.[2] The binding of **Icapamespib** to the epichaperome leads to its disassembly, thereby restoring normal protein-protein interaction networks. This can result in the degradation of oncogenic client proteins and a reduction in neurotoxic protein aggregation.
[2]

The following diagram illustrates the mechanism of action of **Icapamespib**.



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Mechanism of **Icapamespib** Action

Quantitative Data

The following tables summarize key quantitative data for **Icapamespib** from preclinical and clinical studies.

Table 1: In Vitro Activity

Parameter	Value	Cell Line/System	Reference
EC ₅₀ (Epichaperome Binding)	5 nM	MDA-MB-468 cell homogenates	[3]

Table 2: In Vivo Efficacy (Glioblastoma Xenograft Model)

Animal Model	Dosage and Administration	Outcome	Reference
U87MG Glioblastoma Xenograft Mice	10 mg/kg, intravenous injection, twice weekly for 3 weeks	65% reduction in tumor volume	

Table 3: Phase 1 Clinical Trial Pharmacokinetics (Healthy Adults)

Dose Group	Tmax (Median)	Key Observation	Reference
Single Ascending Dose (SAD)	1.00 - 2.00 h	Dose-proportional mean exposure (AUC) over the 10 to 30 mg range.	[2]
Multiple Ascending Dose (MAD)	1.00 - 2.00 h	Generally well-tolerated with multiple doses up to 30 mg for 7 days.	[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of **Icapamespib** are provided below.

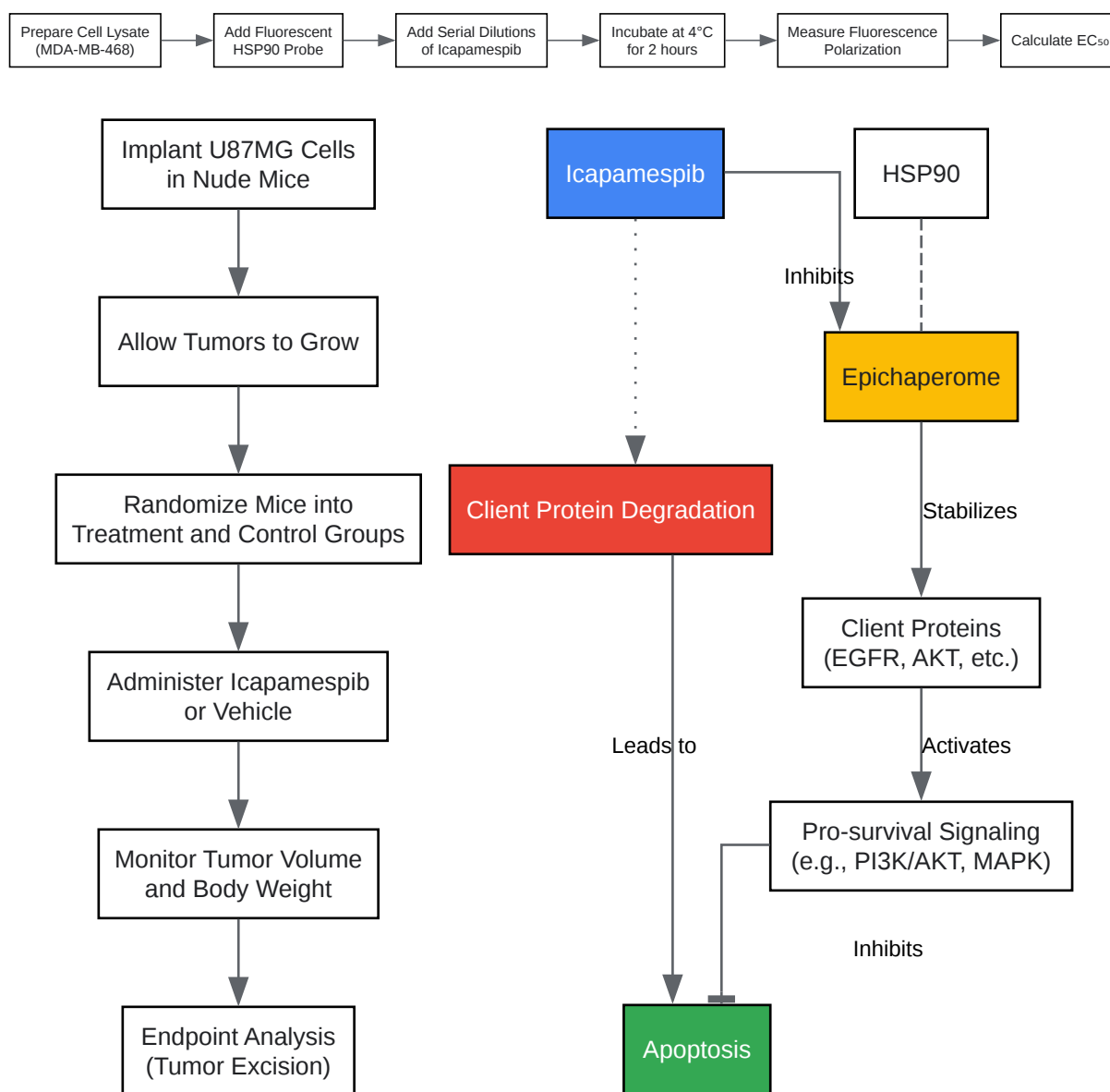
Fluorescence Polarization (FP) Assay for Epichaperome Binding

This assay is used to determine the binding affinity of **Icapamespib** to the epichaperome.

Protocol:

- Reagents and Preparation:
 - Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT.
 - Fluorescent Probe: A FITC-labeled HSP90 inhibitor is used as the probe.
 - Cell Lysate: MDA-MB-468 cells are lysed in the assay buffer to obtain a homogenate containing epichaperomes.
 - **Icapamespib**: Serial dilutions are prepared in the assay buffer.
- Assay Procedure:
 - In a 96-well black plate, the cell lysate is incubated with the fluorescent probe to allow for binding to the epichaperome.
 - Serial dilutions of **Icapamespib** are added to the wells.
 - The plate is incubated at 4°C for 2 hours to reach equilibrium.
 - Fluorescence polarization is measured using a plate reader.
- Data Analysis:
 - The decrease in fluorescence polarization with increasing concentrations of **Icapamespib** indicates displacement of the fluorescent probe.
 - The EC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for the fluorescence polarization assay.



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References

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